molecular formula C10H14BrNO B1324376 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepin-hydrobromid CAS No. 36132-99-7

7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepin-hydrobromid

Katalognummer: B1324376
CAS-Nummer: 36132-99-7
Molekulargewicht: 244.13 g/mol
InChI-Schlüssel: QOHLVMZDODRYHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring. This compound is often used in research settings due to its unique structural properties and potential biological activities.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide has several scientific research applications:

Biochemische Analyse

Biochemical Properties

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels . This interaction is crucial as GIRK channels are involved in regulating neuronal excitability and heart rate. The compound’s ability to block these channels suggests its potential use in neurological and cardiovascular research.

Cellular Effects

The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit endogenous GIRK currents induced by somatostatin or D3 dopamine receptors in AtT-20 cells . This inhibition affects the overall cellular excitability and can have downstream effects on various cellular processes.

Molecular Mechanism

At the molecular level, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to D1 dopamine receptors and inhibits GIRK channels . The compound’s structure allows it to fit into the binding sites of these receptors and channels, blocking their normal function. This inhibition can lead to changes in gene expression and cellular activity, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can change over time. The compound is relatively stable, with a melting point of 250-254°C . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of GIRK channels, which may result in altered cellular excitability and function .

Dosage Effects in Animal Models

The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively inhibits GIRK channels without causing significant toxicity . At higher doses, it can lead to adverse effects such as altered heart rate and neuronal excitability. These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and toxicity, making it essential to understand these interactions for safe and effective use .

Transport and Distribution

Within cells and tissues, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its overall activity and function .

Subcellular Localization

The subcellular localization of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended site of action, enhancing its efficacy and reducing potential off-target effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Wirkmechanismus

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its potential biological activities also set it apart from other similar compounds.

Eigenschaften

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLVMZDODRYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36132-99-7
Record name 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g) (known from M. Kanao et al., Chem. Pharm. Bull. 1982, 30, 180-188) in 48% aqueous hydrobromic acid (350 ml) was allowed to stir at 100° C. for 4 h. The mixture was cooled to 20° C. then evaporated to dryness in vacuo to give the title compound (14.5 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.